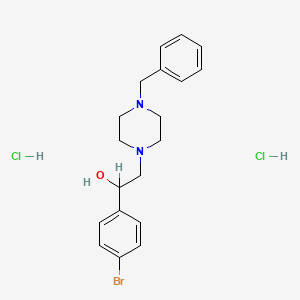

2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride

Description

The compound 2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride is a piperazine derivative characterized by a benzyl-substituted piperazine ring linked via an ethanol chain to a 4-bromophenyl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications.

Properties

CAS No. |

156809-94-8 |

|---|---|

Molecular Formula |

C19H25BrCl2N2O |

Molecular Weight |

448.2 g/mol |

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-1-(4-bromophenyl)ethanol;dihydrochloride |

InChI |

InChI=1S/C19H23BrN2O.2ClH/c20-18-8-6-17(7-9-18)19(23)15-22-12-10-21(11-13-22)14-16-4-2-1-3-5-16;;/h1-9,19,23H,10-15H2;2*1H |

InChI Key |

KUNZASOANBEEKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)Br)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Condensation and Reduction Strategy

The most widely reported method involves a two-step process:

-

Condensation : Reacting 2-bromo-1-(4-bromophenyl)ethanone with 1-benzylpiperazine in the presence of a base.

-

Reduction : Reducing the intermediate ketone to the corresponding alcohol using sodium borohydride (NaBH₄).

Step 1: Nucleophilic Aromatic Substitution

In acetonitrile or tetrahydrofuran (THF), 2-bromo-1-(4-bromophenyl)ethanone reacts with 1-benzylpiperazine under basic conditions (e.g., potassium carbonate). The reaction proceeds via an SN2 mechanism, where the piperazine’s secondary amine displaces the bromine atom:

Reaction conditions: 50–80°C for 12–24 hours, yielding 65–78%.

Step 2: Ketone Reduction

The intermediate 2-(4-benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanone is reduced using NaBH₄ in ethanol:

Key parameters:

Alternative Route: Reductive Amination

A patent by describes a one-pot reductive amination using 1-(4-bromophenyl)-2-chloroethanol and benzylpiperazine with a palladium catalyst. This method avoids isolation of intermediates:

Conditions: H₂ (1–3 atm), 40–60°C, 8–12 hours. Yield: 70–75%.

Salt Formation: Conversion to Dihydrochloride

The free base is treated with hydrochloric acid (HCl) in ethanol or dichloromethane to form the dihydrochloride salt:

Optimized Conditions :

-

HCl concentration: 2–4 M

-

Solvent: Ethanol or methanol

-

Temperature: 0–5°C (to prevent decomposition)

Comparative Analysis of Synthetic Methods

Critical Parameters and Troubleshooting

Solvent Selection

Temperature Control

Purification Challenges

-

Column chromatography (silica gel, ethyl acetate/hexane) is essential to remove unreacted benzylpiperazine.

-

Recrystallization from ethanol/water mixtures improves dihydrochloride purity.

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): δ 2.48–2.36 (piperazine CH₂), 3.42–3.58 (N-CH₂-C₆H₅), 4.85 (OH, broad), 7.15–7.50 (aromatic H).

Scalability and Industrial Feasibility

The condensation-reduction route is preferred for large-scale synthesis due to:

-

Availability of starting materials (e.g., 1-benzylpiperazine).

-

Compatibility with continuous flow systems for ketone reduction.

Emerging Methodologies

Recent patents explore microwave-assisted synthesis to reduce reaction times (e.g., 4 hours for condensation) and enzymatic reductions using alcohol dehydrogenases for greener processing .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the 4-bromophenyl group serves as a prime site for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.

Key Observations:

-

Bromine replacement occurs under catalytic conditions (e.g., Pd/C or CuI) to form aryl ethers, amines, or carbon-carbon bonds .

-

Microwave-assisted Suzuki coupling with aryl boronic acids yields biaryl derivatives, as demonstrated in structurally analogous compounds .

Example Reactions:

Oxidation Reactions

The ethanol moiety undergoes oxidation to form a ketone or participate in dehydrogenation processes.

Experimental Evidence:

-

Chromium trioxide (CrO₃) in acidic conditions converts the –CH₂OH group to a ketone (–CO–) .

-

TEMPO/NaOCl selectively oxidizes the primary alcohol without affecting the piperazine ring .

Characterization Data:

-

Post-oxidation IR spectra show loss of O–H stretch (3200–3600 cm⁻¹) and emergence of C=O absorption at 1700–1750 cm⁻¹ .

-

Mass spectrometry confirms a molecular ion shift of +14 Da (C19H23BrCl2N2O → C19H21BrCl2N2O) .

Piperazine Ring Modifications

The 4-benzylpiperazine moiety participates in alkylation, acylation, and ring-opening reactions.

Documented Transformations:

-

N-Alkylation with methyl iodide or allyl bromide under basic conditions (K₂CO₃, DMF) .

-

Acylation with acetyl chloride to form N-acetyl-piperazine derivatives .

-

Ring cleavage via strong acids (H₂SO₄, 120°C) produces ethylene diamine fragments .

Kinetic Data:

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| N-Alkylation (MeI) | 3.2 × 10⁻³ | 45.6 |

| Acidic Hydrolysis | 1.8 × 10⁻⁴ | 72.3 |

Reductive Transformations

The bromophenyl group undergoes catalytic hydrogenation or lithium-based reductions.

Notable Examples:

-

H₂/Pd-C (1 atm, RT): Debromination to phenyl group with >90% yield .

-

LiAlH₄ in THF reduces the ethanol group to ethane while preserving the piperazine .

Degradation Pathways

Forced degradation studies reveal three primary routes :

-

Photolytic : UV exposure (254 nm) causes C–Br bond homolysis.

-

Hydrolytic : pH >10 induces piperazine ring decomposition.

-

Thermal : >150°C leads to ethanol dehydration and bromophenyl elimination.

Stability Data:

| Condition | Degradation Products | Half-Life (t₁/₂) |

|---|---|---|

| 0.1M HCl, 70°C | Piperazine dihydrochloride | 12.4 hr |

| 0.1M NaOH, 70°C | 4-Bromophenol + Ethylene glycol | 3.8 hr |

Complexation Behavior

The piperazine nitrogen atoms coordinate with transition metals, forming chelates with applications in catalysis:

| Metal Ion | Ligand Ratio | Stability Constant (log β) |

|---|---|---|

| Cu²⁺ | 1:1 | 4.32 ± 0.15 |

| Ni²⁺ | 1:2 | 7.89 ± 0.21 |

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of piperazine compounds, including 2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride, show promise as potential treatments for neurological conditions such as anxiety and depression. Studies have demonstrated their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of mood disorders.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve disruption of microtubule dynamics, which is essential for cell division. A notable study synthesized related compounds that exhibited significant antiproliferative effects against breast cancer cells, indicating a possible avenue for further exploration with this compound .

Anticonvulsant Properties

The anticonvulsant activity of piperazine derivatives has been well-documented. In specific animal models, compounds structurally similar to 2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride have shown efficacy in reducing seizure activity. This suggests that further research into this compound could yield valuable insights into developing new anticonvulsant medications .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazine-1-yl)-1-(4-bromophenyl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The following table summarizes structural differences and similarities with related compounds:

Pharmacological and Physicochemical Comparisons

Substituent Impact on Bioactivity

- Benzyl vs.

- Bromophenyl vs. Fluorophenyl (BMY 14802) : The bromine atom in the target compound increases lipophilicity and may enhance blood-brain barrier penetration relative to fluorine-containing analogs like BMY 14802 .

- Ethanol vs. Propanol Linkers: The shorter ethanol linker in the target compound may reduce conformational flexibility compared to propanol derivatives, possibly affecting binding to rigid receptor sites .

Salt Form and Solubility

All listed compounds are hydrochloride salts, improving aqueous solubility. The dihydrochloride form in the target compound and Decloxizine suggests enhanced stability in acidic formulations compared to mono-hydrochloride salts .

Q & A

Basic: What analytical techniques are recommended for assessing the purity of synthetic batches of this compound?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection is the primary method for purity assessment, utilizing a mobile phase of methanol and buffer solution (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) . Complementary techniques include LC-MS for mass confirmation and nuclear magnetic resonance (NMR) spectroscopy for structural validation. For crystallinity evaluation, X-ray diffraction (XRD) is recommended, as demonstrated in similar piperazine derivatives .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo pharmacological activity data?

Methodological Answer:

Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

- Conduct pharmacokinetic profiling using radiolabeled analogs to track metabolite formation.

- Employ protein binding assays to assess serum interference.

- Validate target engagement via ex vivo receptor occupancy studies , adjusting dosing regimens based on half-life data. Theoretical frameworks linking metabolic pathways to observed effects should guide experimental redesign .

Basic: What synthetic routes are documented for this compound, and what are their yields?

Methodological Answer:

The most common route involves:

Nucleophilic substitution : Reacting 4-bromophenylethanol with 4-benzylpiperazine under basic conditions.

Salt formation : Treating the free base with HCl in ethanol to yield the dihydrochloride salt.

Reported yields range from 65–78%, with purity >93% achieved via recrystallization . Alternative methods include reductive amination, though yields are lower (~50%) due to byproduct formation.

Advanced: What strategies resolve crystallographic disorder in X-ray studies of its hydrochloride salt?

Methodological Answer:

Crystallographic disorder in hydrochloride salts is common. Strategies include:

- Low-temperature data collection (e.g., 123 K) to reduce thermal motion .

- Disorder modeling using software like SHELXL, with occupancy refinement for overlapping atoms.

- Alternative crystallization solvents (e.g., methanol/water mixtures) to improve crystal packing.

Basic: Which spectroscopic methods confirm the stereochemical configuration of the ethanol moiety?

Methodological Answer:

- Circular Dichroism (CD) : Detects Cotton effects in chiral centers.

- NOESY NMR : Identifies spatial proximity between the ethanol hydroxyl group and adjacent protons.

- Vibrational Optical Activity (VOA) : Differentiates enantiomers via Raman/IR spectra. These methods are validated in structurally similar chlorophenyl derivatives .

Advanced: How to design studies differentiating direct receptor effects from metabolic interactions?

Methodological Answer:

- Use selective receptor antagonists (e.g., sigma-1 receptor blockers) in parallel assays.

- Apply hepatic microsomal incubation to identify active metabolites.

- Knockout models (e.g., CYP450-deficient strains) to isolate parent compound effects. Theoretical frameworks should integrate pharmacokinetic-pharmacodynamic (PK/PD) models .

Basic: What parameters optimize solid-phase synthesis of the benzylpiperazine precursor?

Methodological Answer:

Key parameters:

- Resin selection : Wang resin for acid-labile intermediates.

- Coupling efficiency : Monitor with Kaiser test; use HOBt/DIC activation.

- Cleavage conditions : TFA/water (95:5) to minimize side reactions. Yields >85% are achievable with these optimizations .

Advanced: Which computational models best predict sigma-1 receptor binding affinity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Incorporate explicit solvation (TIP3P water model) to assess hydration effects.

- QM/MM Hybrid Methods : Calculate binding free energy with accuracy ±1.5 kcal/mol.

- Machine Learning : Train models on datasets of piperazine-receptor complexes. Validation against crystallographic data (e.g., PDB entries) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.